(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)11-6-9(7-12)13-14-11/h2-6H,7,12H2,1H3,(H,13,14) |
InChI Key |
TYSAFHOMPPQUSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
[3+2] Annulation Strategy
Core reaction : Prop-2-ynylsulfonium salts react with hydrazonyl chlorides bearing a 4-methoxyphenyl group to form the pyrazole scaffold.
Procedure :
- Step 1 : Combine prop-2-ynylsulfonium salt (1 mmol), 4-methoxyphenyl-functionalized hydrazonyl chloride (2 mmol), NaI (5 eq), and K₂CO₃ (2 mmol) in CHCl₃ under N₂ at 0°C for 24 hours.
- Step 2 : Purify via flash chromatography (petroleum ether:ethyl acetate = 80:1).
Intermediate functionalization :
- Introduce a methyl group at position 5, followed by bromination to generate 5-(bromomethyl)-3-(4-methoxyphenyl)-1H-pyrazole.
- Substitute bromide with sodium azide (NaN₃) in DMSO (12 hours, room temperature), then reduce the azide to methanamine using H₂/Pd-C or Staudinger conditions.
Yield : ~44% for annulation; ~38% for azide substitution.
Condensation-Amination Approach
- Condense 4-methoxyphenylacetohydrazide with β-keto esters or diketones under acidic conditions (e.g., AcOH, 110°C).
Example :
4-Methoxyphenylacetohydrazide + ethyl acetoacetate → 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole
- Oxidize the 5-methyl group to aldehyde (CrO₃/H₂SO₄), then convert to oxime (NH₂OH·HCl).
- Reduce oxime to methanamine using LiAlH₄ or catalytic hydrogenation.
Yield : ~26–46% for analogous pyrazole derivatives.
One-Pot Multicomponent Synthesis
Reagents :
- 4-Methoxybenzaldehyde, hydrazine hydrate, and propargyl amine derivatives.
Conditions : - Catalyst: CuI/AgSbF₆ in DMF or CH₃CN (12–24 hours, room temperature).
Mechanism : - In situ formation of hydrazonyl intermediate followed by cyclization to yield the target compound.
Advantages : Reduced purification steps; higher atom economy.
Comparative Data Table
Structural Confirmation
- ¹H NMR (CDCl₃): δ 7.65 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.20 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂NH₂).
- HRMS : [M + H]⁺ calcd 204.1134, found 204.1138.
Critical Analysis
- Annulation offers precise regiocontrol but requires inert conditions.
- One-pot methods streamline synthesis but may lower yields due to competing side reactions.
- Amination via azide reduction is reliable but introduces hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The following table summarizes key structural differences and similarities between the target compound and analogs:
Spectroscopic and Physicochemical Properties
Key Structural-Activity Relationships (SAR)
Methoxy Group : The 4-methoxyphenyl group enhances aromatic stacking interactions but may reduce metabolic stability compared to halogenated analogs (e.g., CF₃ in ) .
Amine Position : Methanamine at position 5 (target) vs. position 3 () alters molecular geometry, impacting receptor binding.
Fluorination : Trifluoromethyl or fluoroethyl groups () increase lipophilicity and bioavailability but may introduce toxicity risks .
Biological Activity
The compound (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant data tables and case studies.
Structure and Synthesis
The compound can be synthesized through various methods, often involving the reaction of substituted phenyl hydrazines with appropriate aldehydes or ketones. The presence of the 4-methoxyphenyl group is significant for its biological activity, influencing both solubility and interaction with biological targets.
1. Anticancer Activity
Numerous studies have reported the anticancer effects of pyrazole derivatives, including (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine.
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This leads to cell cycle arrest in the G2/M phase, effectively preventing tumor growth.
- In Vitro Studies : In one study, the compound exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine | MCF-7 (breast cancer) | 0.08 |
| 4-(4-fluoro) analog | Various | 0.06 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Experimental Findings : A series of pyrazole derivatives were evaluated for their anti-inflammatory activity, with some showing significant inhibition of COX enzymes at low concentrations .
| Compound | COX Inhibition IC50 (nM) |
|---|---|
| (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine | 300 |
| Other derivatives | 100 - 400 |
3. Enzyme Inhibition
The compound has also been studied for its inhibitory effects on monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.
- Selectivity and Potency : It has been found to be a reversible and non-competitive inhibitor of MAOs with an IC50 value around 40 nM , demonstrating a high selectivity factor .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in treating various conditions:
- Breast Cancer Treatment : A clinical trial indicated that patients treated with a regimen including pyrazole derivatives experienced a significant reduction in tumor size compared to those receiving standard treatment.
- Inflammatory Disorders : In vivo studies showed that administration of the compound resulted in decreased inflammation markers in models of rheumatoid arthritis.
Q & A
Q. What are the standard synthetic routes for (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine?
The synthesis typically involves multi-step processes, including cyclization of hydrazine derivatives with β-keto esters or nitriles. Key steps include:
- Formation of the pyrazole ring via condensation reactions under acidic or basic conditions.
- Introduction of the 4-methoxyphenyl moiety via Suzuki-Miyaura coupling or nucleophilic substitution, using palladium catalysts for cross-coupling efficiency .
- Final functionalization of the methanamine group through reductive amination or Gabriel synthesis. Reaction optimization often employs microwave irradiation (e.g., 100–150°C, 30–60 min) to enhance yields (70–85%) and reduce side products .
Q. How is (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine characterized structurally?
Standard characterization methods include:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 6.2–7.8 ppm) .
- FTIR : Identification of N-H stretching (3200–3400 cm) and C-N vibrations (1250–1350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 231.1134) .
Q. What are the primary solubility and stability considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Solubility enhancements require salt formation (e.g., hydrochloride) or co-solvents like PEG-400 .
- Stability : Stable under inert atmospheres (N/Ar) at −20°C. Degrades under prolonged UV exposure or strong oxidizers (e.g., KMnO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction with SHELXL refinement ( ) is critical for:
- Confirming bond angles and dihedral distortions in the pyrazole-methoxyphenyl system.
- Detecting intermolecular interactions (e.g., π-π stacking between aromatic rings) that influence packing and polymorphism . Example parameters: Space group P2/c, unit cell dimensions a = 8.21 Å, b = 10.54 Å, c = 12.73 Å .
Q. What computational methods validate its potential as a kinase inhibitor?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity to ATP pockets (e.g., CDK2 or EGFR kinases). Key interactions include H-bonding with methanamine NH and hydrophobic contacts with the 4-methoxyphenyl group .
- MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- DFT Calculations : Multiwfn ( ) for electron localization function (ELF) maps to predict reactive sites .
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Meta-Analysis : Pool data from enzymatic assays (IC) and cell-based studies (e.g., MTT assays) using random-effects models to account for variability in experimental conditions (e.g., pH, cell lines) .
- SAR Studies : Compare analogues (Table 1) to identify critical substituents. For example, replacing 4-methoxyphenyl with 4-fluorophenyl reduces potency by 3-fold in kinase inhibition assays .
Table 1 : Bioactivity Comparison of Pyrazole Derivatives
| Compound | Target Enzyme (IC, μM) | Key Interaction |
|---|---|---|
| (3-(4-Methoxyphenyl)-...) | 0.45 ± 0.12 (CDK2) | H-bond (NH) |
| (3-(4-Fluorophenyl)-...) | 1.32 ± 0.21 (CDK2) | Hydrophobic |
| (3-(Furan-2-yl)-...) | 2.15 ± 0.34 (EGFR) | π-π Stacking |
Q. What strategies optimize regioselectivity in derivatization reactions?
- Protection/Deprotection : Use Boc groups to shield the methanamine during electrophilic substitutions on the pyrazole ring .
- Directed Metalation : Employ Pd(OAc)/XPhos catalysts for C-H functionalization at the 4-position of the pyrazole .
- Microwave-Assisted Synthesis : Achieve >90% regioselectivity in alkylation reactions by controlling microwave power (300 W) and solvent polarity (DMF > MeCN) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
